molecular formula C6H11NO3 B556448 (R)-Methyl 2-acetamidopropanoate CAS No. 19914-36-4

(R)-Methyl 2-acetamidopropanoate

Cat. No.: B556448
CAS No.: 19914-36-4
M. Wt: 145,16 g/mole
InChI Key: FQGVVDYNRHNTCK-SCSAIBSYSA-N
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Description

®-Methyl 2-acetamidopropanoate is an organic compound with the molecular formula C6H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Methyl 2-acetamidopropanoate can be synthesized through several methods. One common method involves the reaction of ®-2-acetamidopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 2-acetamidopropanoate often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality ®-Methyl 2-acetamidopropanoate.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-acetamidopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Produces ®-2-acetamidopropanoic acid.

    Reduction: Yields ®-2-acetamidopropanol.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-acetamidopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of amino acids and peptides.

    Medicine: Involved in the development of pharmaceutical compounds, particularly those with chiral centers.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-acetamidopropanoate involves its role as an intermediate in various biochemical pathways. It can participate in enzymatic reactions where it is converted to other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-acetamidopropanoate: The enantiomer of ®-Methyl 2-acetamidopropanoate, with similar chemical properties but different biological activities.

    Methyl 2-acetamidopropanoate: The racemic mixture containing both ®- and (S)-enantiomers.

    Ethyl 2-acetamidopropanoate: A similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness

®-Methyl 2-acetamidopropanoate is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or racemic mixture. This specificity is crucial in pharmaceutical applications where the desired therapeutic effect often depends on the chirality of the compound.

Properties

IUPAC Name

methyl (2R)-2-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGVVDYNRHNTCK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426223
Record name (R)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19914-36-4
Record name (R)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Acetyl-D-alanine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a glove box, ((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2 (4.1 mg, 0.005 mmol) was dissolved in 2 mL MeOH, followed by addition of AgBF4 (1.9 mg, 0.10 mmol, 2 equiv.). The solution turned from pale yellow to yellow with gray precipitates. After being stirred for 20 minutes the solution was filtered into a high-pressure tube containing a stir bar and one of the enamides (1 mmol, 100 equiv.). Another 3 to 5 mL MeOH was added and the solution generally turned lighter upon the addition of the enamide substrate. The vessel was then put under H2 of 30 to 40 Psig and stirred at room temperature. After the reaction was finished, the vessel was then take out of the glove box, and an aliquot of the reaction solution was taken from the vessel and analyzed directly or after work up to determine enantiomeric excess of the reaction product. Reaction of enamide (a) to form 2-acetylamino-propionic acid and reaction of enamide (b) to form 2-acetylamino-propionic acid methyl ester, yielded greater than 99% enantiomeric excess in both instances. Reaction of enamide (c) to form 2-acetylamino-3-phenyl-propionic acid and reaction of enamide (d) to form 2-acetylamino-3-phenyl-propionic acid methyl ester, yielded greater than 98% and 95% enantiomeric excess, respectively.
[Compound]
Name
((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2
Quantity
4.1 mg
Type
reactant
Reaction Step One
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2 mL
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1.9 mg
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Synthesis routes and methods II

Procedure details

Into a 100-mL stainless-steel autoclave was put 143 mg (1 mmol) of methyl 2-acetamido-2-propenate, 22.6 mg [0.03 mmol (Cu reduced)] of [CuBr((S)-SEGPHOS)]n and 33.6 mg (0.3 mmol) of tBuOK, followed by replacing with nitrogen in the autoclave, and then 1.4 mL of a mixed solvent of toluene and t-BuOH in a ratio of 3:1 was added. The reaction was carried out with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours to give methyl 2-acetamidopropionate, which is a hydrogenated compound of methyl 2-acetamido-2-propenate in a yield of 52.5%.
[Compound]
Name
steel
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0 (± 1) mol
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reactant
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143 mg
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[Compound]
Name
[CuBr((S)-SEGPHOS)]n
Quantity
22.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
33.6 mg
Type
reactant
Reaction Step Four
[Compound]
Name
mixed solvent
Quantity
1.4 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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